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Compound of Interest

2-Bromo-3-fluoro-5-
Compound Name: _ o
(trifluoromethyl)pyridine

Cat. No.: B1339406

Introduction: The Strategic Value of Fluorinated
Pyridines

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug and
agrochemical design. The judicious placement of fluorine atoms or trifluoromethyl (CFs) groups
can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and
bioavailability.[1][2] The pyridine ring, a common motif in pharmaceuticals, provides a
bioisosteric replacement for a phenyl group with improved solubility and metabolic properties.

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine (CAS No. 89402-29-9) emerges as a
particularly valuable reagent by combining these features. The C2-bromo substituent serves as
a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably
through palladium-catalyzed cross-coupling reactions. The C3-fluoro and C5-trifluoromethyl
groups act as powerful electron-withdrawing groups, which not only modulates the reactivity of
the entire molecule but can also be critical for interaction with biological targets.[3][4] This guide
serves as a technical resource for scientists looking to leverage the unique reactivity and
structural attributes of this compound.

Physicochemical Properties & Spectroscopic Data

Understanding the fundamental properties of a reagent is critical for its successful application.
The key characteristics of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine are summarized
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below.
Property Value Reference
CAS Number 89402-29-9 [5]
Molecular Formula CeH2BrFsaN [5]
Molecular Weight 243.99 g/mol Calculated
Appearance Clear, colorless to yellow liquid  [5]
Refractive Index (20°C) 1.4615 - 1.4665 [5]

2-bromo-3-fluoro-5-
IUPAC Name ) o [5]
(trifluoromethyl)pyridine

SMILES FC1=C(Br)N=CC(=C1)C(F) -
(FF

DNVIECHQUYQOOH-
InChl Key [5]
UHFFFAOYSA-N

Spectroscopic Characterization: While specific spectra are proprietary, the expected
spectroscopic data can be inferred.

e 1H NMR: Two signals are expected in the aromatic region, corresponding to the protons at
the C4 and C6 positions. These would appear as complex multiplets due to H-F and H-H
coupling.

e 13C NMR: Six distinct signals are anticipated, with their chemical shifts heavily influenced by
the attached halogens. The carbon bearing the CFs group will appear as a quartet due to C-
F coupling.

» 1°F NMR: Two signals are expected: a singlet or narrow multiplet for the C3-fluoro group and
a singlet for the CFs group.

e Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the
presence of one bromine atom (°Br/81Br in ~1:1 ratio).[6]
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Synthesis Strategies

The synthesis of highly substituted pyridines often requires a multi-step approach. While
specific literature detailing the preparation of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is
not abundant, a logical retro-synthetic analysis points to plausible and industrially relevant
pathways, such as those involving the diazotization and halogenation of a suitable
aminopyridine precursor (an improved Balz-Schiemann type reaction).[7]

Retrosynthetic Analysis

@-Bromo-3-ﬂuoro-5-(triﬂuoromethyl)pyridina
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Caption: A plausible retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol (Hypothetical): This protocol is based on established chemical
transformations for analogous compounds.[7]

o Starting Material: Begin with a commercially available or synthesized 2-amino-5-
(trifluoromethyl)pyridine.

o Fluorination: Introduce the fluorine atom at the C3 position. This can be a challenging step,
potentially involving electrophilic fluorinating agents on a metallated intermediate.
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o Diazotization: The resulting 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine is dissolved in an
agueous solution of a strong acid, such as HBF4 or HCI, and cooled to 0-5 °C.

e Sandmeyer Reaction: A solution of sodium nitrite (NaNO2) in water is added dropwise to
form the diazonium salt intermediate. This is immediately followed by the addition of a
solution of copper(l) bromide (CuBr) to replace the diazonium group with bromine.

o Workup and Purification: The reaction mixture is neutralized and extracted with an organic
solvent (e.g., dichloromethane). The organic layer is then dried and concentrated. The crude
product is purified via vacuum distillation or column chromatography to yield the final
product.

Chemical Reactivity and Key Transformations

The synthetic utility of 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine lies in the selective
reactivity of its C2-bromo bond. The strong electron-withdrawing effects of the C3-fluoro and
C5-trifluoromethyl substituents make the C-Br bond highly susceptible to oxidative addition to a
palladium(0) catalyst, which is the key initiating step in most cross-coupling reactions.[4]

4.1 Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is the most powerful application for this building block, enabling the
construction of complex molecular architectures.
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Caption: Key cross-coupling reactions utilizing the target substrate.
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Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General) This protocol provides a
reliable starting point for the coupling of an aryl boronic acid. Optimization of the catalyst,
ligand, base, and temperature is often necessary for specific substrates.

o Reagent Preparation: To an oven-dried reaction vessel, add 2-Bromo-3-fluoro-5-
(trifluoromethyl)pyridine (1.0 eq), the desired aryl boronic acid (1.1-1.5 eq), and a base
such as potassium carbonate (K2COs, 2.0-3.0 eq).

o Catalyst Addition: Add the palladium catalyst, for example,
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPhs)s, 2-5 mol%).

o Solvent and Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20
minutes.

e Reaction: Heat the mixture under an inert atmosphere to 80-100 °C and monitor the reaction
progress by TLC or LC-MS.

e Workup: Upon completion, cool the reaction to room temperature, dilute with water, and
extract with an organic solvent (e.g., ethyl acetate).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure. Purify the residue by flash column
chromatography to obtain the desired product.[8][9]

Applications in Medicinal and Agrochemical
Chemistry

The 3-fluoro-5-(trifluoromethyl)pyridine scaffold is a privileged structure in modern chemical
research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the
pyridine nitrogen can act as a hydrogen bond acceptor.

e Pharmaceutical Synthesis: This building block is instrumental in constructing novel
pharmaceutical agents. The ability to easily introduce diverse aryl or alkyl groups via Suzuki
coupling allows for the rapid generation of libraries of compounds for screening against
various biological targets, including kinases, GPCRs, and enzymes.[2][3]
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» Agrochemical Development: The unique electronic properties of this scaffold make it an
excellent precursor for potent herbicides and insecticides. For example, related
trifluoromethylpyridine derivatives are key components of successful herbicides that inhibit
enzymes like acetyl-CoA carboxylase (ACCase).[2]
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Caption: Logic flow from building block to optimized bioactive molecule.

Safety, Handling, and Storage

As a halogenated, trifluoromethylated aromatic compound, 2-Bromo-3-fluoro-5-
(trifluoromethyl)pyridine requires careful handling. While a specific safety data sheet (SDS)
is not publicly available, data from analogous compounds suggest the following precautions.
[10]

o Hazards: Assumed to be harmful if swallowed, causing skin irritation and serious eye
damage. May cause respiratory irritation.[11]

o Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume
hood. Wear appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a lab
coat.[10][12]

« Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands
thoroughly after handling.[13]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials such as strong oxidizing agents and bases.[11]

o Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.[12][13]
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Conclusion

2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine is a high-value building block for advanced
chemical synthesis. Its well-defined reactive site, coupled with the beneficial properties
imparted by its fluorine and trifluoromethyl substituents, makes it an enabling tool for medicinal
and agricultural chemists. A thorough understanding of its reactivity, particularly in palladium-
catalyzed cross-coupling, allows researchers to efficiently access novel and complex molecular
entities with desirable physicochemical and biological profiles. Proper handling and safety
precautions are paramount to its successful and safe implementation in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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